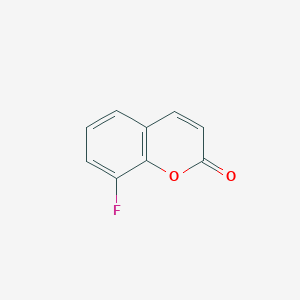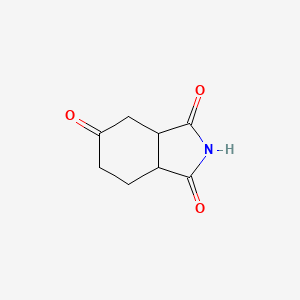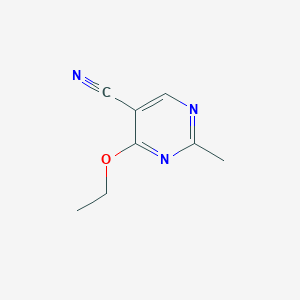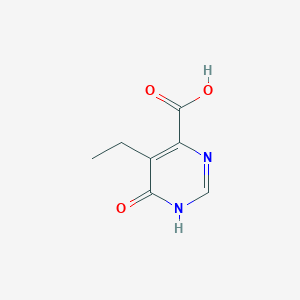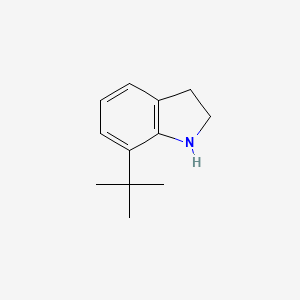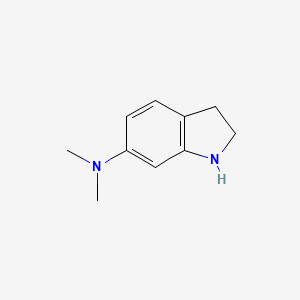
N,N-dimethylindolin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethylindolin-6-amine is an organic compound with the molecular formula C10H14N2 It is a derivative of indoline, featuring a dimethylamino group attached to the nitrogen atom of the indoline ring
准备方法
Synthetic Routes and Reaction Conditions
N,N-dimethylindolin-6-amine can be synthesized through several methods. One common approach involves the N-dimethylation of indoline using formaldehyde and a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of catalytic systems to enhance the reaction rate and selectivity. For example, carbon-supported ruthenium nanoparticles (Ru/C) have been employed as heterogeneous catalysts for the N-dimethylation of various amines, including indoline . This method offers operational simplicity, high turnover numbers, and good functional group compatibility.
化学反应分析
Types of Reactions
N,N-dimethylindolin-6-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-methylindoline.
Substitution: Various substituted indoline derivatives, depending on the electrophile used.
科学研究应用
作用机制
The mechanism of action of N,N-dimethylindolin-6-amine involves its interaction with specific molecular targets and pathways. For instance, its binding to melatonin receptors can modulate circadian rhythms and exhibit neuroprotective effects . The compound’s structure allows it to interact with various enzymes and receptors, influencing biological processes at the molecular level.
相似化合物的比较
Similar Compounds
N,N-dimethylindolin-5-amine: Another derivative of indoline with similar chemical properties.
N,N-dimethylindoline: A simpler analog without additional functional groups on the indoline ring.
Uniqueness
N,N-dimethylindolin-6-amine is unique due to its specific substitution pattern on the indoline ring, which imparts distinct chemical reactivity and biological activity
属性
分子式 |
C10H14N2 |
|---|---|
分子量 |
162.23 g/mol |
IUPAC 名称 |
N,N-dimethyl-2,3-dihydro-1H-indol-6-amine |
InChI |
InChI=1S/C10H14N2/c1-12(2)9-4-3-8-5-6-11-10(8)7-9/h3-4,7,11H,5-6H2,1-2H3 |
InChI 键 |
SUWHBCHWYCTRML-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC2=C(CCN2)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11917018.png)
![(1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid](/img/structure/B11917023.png)
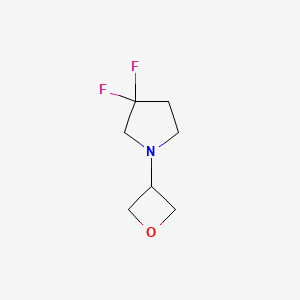
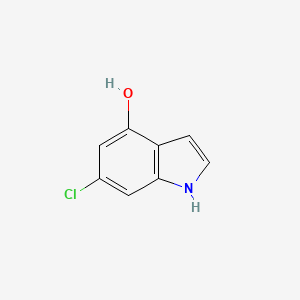
![6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11917043.png)

